molecular formula C18H16N4O2 B2439455 N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 941963-34-4

N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No. B2439455
CAS RN: 941963-34-4
M. Wt: 320.352
InChI Key: DKMSQGKMMOOSIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinolines and pyridines are both aromatic heterocyclic compounds, which means they contain a ring structure made up of carbon and nitrogen atoms . They are often used as building blocks in medicinal chemistry due to their wide range of pharmacological activities .


Synthesis Analysis

The synthesis of quinoline and pyridine derivatives often involves reactions with amines or other nitrogen-containing compounds . For example, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridines .


Molecular Structure Analysis

The molecular structure of quinolines and pyridines is characterized by a six-membered ring with two adjacent carbon atoms replaced by a nitrogen atom . This structure can exhibit different tautomeric forms .


Chemical Reactions Analysis

Quinolines and pyridines can undergo various chemical reactions, including C–C bond cleavage, cyclization, and bromination . The reaction conditions can greatly influence the products formed .


Physical And Chemical Properties Analysis

Quinolines and pyridines are generally stable compounds. Their physical and chemical properties, such as solubility, melting point, and reactivity, can be influenced by the presence of different substituents on the ring structure .

Scientific Research Applications

Mechanism of Action

The mechanism of action of quinoline and pyridine derivatives can vary widely depending on their specific structures and the biological targets they interact with .

Safety and Hazards

Like all chemicals, quinolines and pyridines should be handled with care. Some derivatives may be harmful if ingested, inhaled, or come into contact with the skin .

Future Directions

The study of quinolines and pyridines continues to be a vibrant field in medicinal chemistry. Future research may focus on developing new synthetic methods, exploring new biological activities, and designing novel derivatives with improved properties .

properties

IUPAC Name

N'-(2-methylquinolin-4-yl)-N-(pyridin-3-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-12-9-16(14-6-2-3-7-15(14)21-12)22-18(24)17(23)20-11-13-5-4-8-19-10-13/h2-10H,11H2,1H3,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMSQGKMMOOSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.